molecular formula C8H7BrO2 B1266670 6-Bromo-1,4-benzodioxane CAS No. 52287-51-1

6-Bromo-1,4-benzodioxane

Cat. No. B1266670
CAS RN: 52287-51-1
M. Wt: 215.04 g/mol
InChI Key: LFCURAJBHDNUNG-UHFFFAOYSA-N
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Patent
US06878665B2

Procedure details

35 g of 1,4-benzodioxane and 200 ml of anhydrous dimethylformamide are placed under argon at 0° C. 54.9 g of N-bromosuccinimide are then added in portions. After it has returned gradually to room temperature, the reaction mixture is stirred for 24 hours. The solvents are evaporated off under reduced pressure and the white solid obtained is washed with dichloromethane. The filtrate is treated with 50 ml of saturated aqueous sodium sulfate solution, washed with 50 ml of saturated aqueous sodium chloride solution and dried over magnesium sulfate. After evaporation of the solvents under reduced pressure, a yellow oil is obtained (quantitative yield).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[Br:11]N1C(=O)CCC1=O>CN(C)C=O>[Br:11][C:9]1[CH:8]=[CH:7][C:6]2[O:1][CH2:2][CH2:3][O:4][C:5]=2[CH:10]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2
Step Two
Name
Quantity
54.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed under argon at 0° C
CUSTOM
Type
CUSTOM
Details
has returned gradually to room temperature
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the white solid obtained
WASH
Type
WASH
Details
is washed with dichloromethane
ADDITION
Type
ADDITION
Details
The filtrate is treated with 50 ml of saturated aqueous sodium sulfate solution
WASH
Type
WASH
Details
washed with 50 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
a yellow oil is obtained (quantitative yield)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC1=CC2=C(OCCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.